Omapatrilat
Overview
Description
Omapatrilat is an experimental antihypertensive agent that was never marketed . It inhibits both neprilysin (neutral endopeptidase, NEP) and angiotensin-converting enzyme (ACE) . The inhibition of NEP elevates natriuretic peptide levels, promoting natriuresis, diuresis, vasodilation, and reductions in preload and ventricular remodeling .
Molecular Structure Analysis
Omapatrilat has a molecular formula of C19H24N2O4S2 and a molar mass of 408.53 g·mol−1 . It’s a small molecule and was developed for investigational purposes .
Chemical Reactions Analysis
Omapatrilat is used to treat hypertension. It’s a vasopeptidase inhibitor that simultaneously inhibits angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Omapatrilat lowers blood pressure by inhibiting the action of the angiotensin converting enzyme (ACE), which causes blood vessels to constrict .
Scientific Research Applications
1. Analysis and Detection Techniques
Omapatrilat, a vasopeptidase inhibitor developed for treating hypertension and heart failure, has been analyzed using LC/MS/MS methods. This allows for simultaneous determination of omapatrilat and its metabolites in human plasma, aiding in pharmacokinetic studies (Jemal et al., 2001).
2. Cardiovascular Effects in Heart Failure
Research has demonstrated omapatrilat's beneficial effects in treating heart failure. It improves hemodynamics in both mild and severe heart failure by lowering arterial pressure and increasing cardiac output (Troughton et al., 2000). Additionally, omapatrilat enhances renal plasma flow and glomerular filtration rate, supporting its utility in cardiovascular conditions (Klapholz et al., 2001).
3. Antihypertensive Properties and Vascular Health
Omapatrilat shows potent antihypertensive effects, particularly in models of genetic hypertension. It improves endothelial function and reduces media width and media/lumen ratio in resistance arteries, suggesting potential benefits in managing hypertension-related vascular changes (Intengan & Schiffrin, 2000).
4. Neurohormonal Profile in Hypertension
In salt-sensitive hypertensive patients, omapatrilat significantly reduces ambulatory blood pressure and increases urinary excretion of atrial natriuretic peptide, indicating its role in modulating neurohormonal profiles in hypertension (Campese et al., 2001).
5. Metabolic Pathways and Excretion
The metabolism of omapatrilat in humans involves extensive transformation, with key metabolites identified in both plasma and urine. This knowledge is vital for understanding the drug's pharmacokinetic profile and optimizing therapeutic strategies (Iyer et al., 2001).
6. Impact on Cardiac and Renal Functions
Omapatrilat enhances cardiac and renal functions in heart failure patients. It induces improvements in left ventricular ejection fraction and blood pressure, along with a reduction in heart failure symptoms, highlighting its therapeutic potential in chronic heart failure (Mcclean et al., 2000).
Safety And Hazards
Omapatrilat was not approved by the FDA due to safety concerns about its causing angioedema . Side effects include hyperkalemia, cough, hypotension, increased SrCr, and dizziness . In case of exposure, it’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .
properties
IUPAC Name |
(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRLSYPNFFBYCZ-VGWMRTNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168273 | |
Record name | Omapatrilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Omapatrilat binds to both angiotensin converting enzyme and neutral endopeptidase. This results in a decrease renin-angiotensin-aldosterone production and increase natriuretic peptidase circulation. | |
Record name | Omapatrilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Omapatrilat | |
CAS RN |
167305-00-2 | |
Record name | Omapatrilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167305-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omapatrilat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167305002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omapatrilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Omapatrilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMAPATRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NLI90E7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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